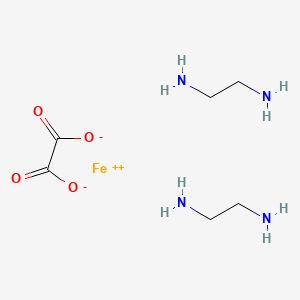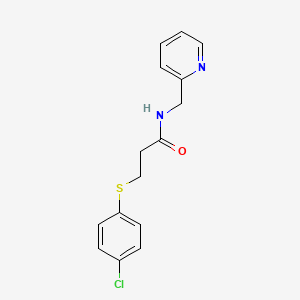
Iron, bis(1,2-ethanediamine-N,N')(ethanedioato(2-)-O,O')-, (OC-6-22)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron, bis(1,2-ethanediamine-N,N’)(ethanedioato(2-)-O,O’)-, (OC-6-22)- is a coordination compound that features iron as the central metal atom This compound is characterized by the presence of two 1,2-ethanediamine ligands and one ethanedioate ligand, which coordinate to the iron atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Iron, bis(1,2-ethanediamine-N,N’)(ethanedioato(2-)-O,O’)-, (OC-6-22)- typically involves the reaction of iron salts with 1,2-ethanediamine and ethanedioic acid under controlled conditions. A common method involves dissolving iron(III) chloride in water, followed by the addition of 1,2-ethanediamine and ethanedioic acid. The reaction mixture is then heated to facilitate the formation of the coordination compound. The product is usually isolated by filtration and purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pH, and concentration of reactants. Advanced purification techniques such as chromatography may be employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Iron, bis(1,2-ethanediamine-N,N’)(ethanedioato(2-)-O,O’)-, (OC-6-22)- can undergo various types of chemical reactions, including:
Oxidation: The iron center can be oxidized to a higher oxidation state.
Reduction: The iron center can be reduced to a lower oxidation state.
Substitution: Ligands coordinated to the iron center can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or hydrazine are typically employed.
Substitution: Ligand exchange reactions can be facilitated by using excess of the incoming ligand and adjusting the pH of the solution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(IV) or iron(V) species, while reduction may produce iron(II) complexes. Substitution reactions result in the formation of new coordination compounds with different ligands.
Scientific Research Applications
Iron, bis(1,2-ethanediamine-N,N’)(ethanedioato(2-)-O,O’)-, (OC-6-22)- has several scientific research applications:
Chemistry: It is used as a model compound to study coordination chemistry and the behavior of iron complexes.
Biology: The compound can be used to investigate the role of iron in biological systems and its interaction with biomolecules.
Medicine: Research into potential therapeutic applications, such as iron supplementation or as a precursor for drug development.
Industry: It may be used in catalysis, materials science, and as a precursor for the synthesis of other iron-containing compounds.
Mechanism of Action
The mechanism by which Iron, bis(1,2-ethanediamine-N,N’)(ethanedioato(2-)-O,O’)-, (OC-6-22)- exerts its effects involves the coordination of ligands to the iron center. This coordination influences the electronic structure and reactivity of the iron atom. The molecular targets and pathways involved depend on the specific application, such as catalysis or interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- Cobalt, bis(1,2-ethanediamine-N,N’)(ethanedioato(2-)-O,O’)-, (OC-6-22)-
- Nickel, bis(1,2-ethanediamine-N,N’)(ethanedioato(2-)-O,O’)-, (OC-6-22)-
- Copper, bis(1,2-ethanediamine-N,N’)(ethanedioato(2-)-O,O’)-, (OC-6-22)-
Uniqueness
Iron, bis(1,2-ethanediamine-N,N’)(ethanedioato(2-)-O,O’)-, (OC-6-22)- is unique due to the specific coordination environment around the iron center, which imparts distinct chemical properties and reactivity. Compared to similar compounds with different metal centers, the iron compound may exhibit different redox behavior, stability, and interaction with other molecules.
Properties
CAS No. |
67537-95-5 |
|---|---|
Molecular Formula |
C6H16FeN4O4 |
Molecular Weight |
264.06 g/mol |
IUPAC Name |
ethane-1,2-diamine;iron(2+);oxalate |
InChI |
InChI=1S/2C2H8N2.C2H2O4.Fe/c2*3-1-2-4;3-1(4)2(5)6;/h2*1-4H2;(H,3,4)(H,5,6);/q;;;+2/p-2 |
InChI Key |
KMGMCKCHJFHGCW-UHFFFAOYSA-L |
Canonical SMILES |
C(CN)N.C(CN)N.C(=O)(C(=O)[O-])[O-].[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Phenyl-2-propylchromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14169991.png)




![3,3'-(1,1,2,2,3,3-Hexafluoropropane-1,3-diyl)bis[5-(pentafluoroethyl)-1,2,4-oxadiazole]](/img/structure/B14170008.png)


![(E)-3-(5-(phenylamino)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)acrylamide](/img/structure/B14170030.png)
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-ethoxy-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14170036.png)
![2-[[4-methyl-5-[3-(naphthalene-1-carbonylamino)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetic Acid](/img/structure/B14170050.png)
